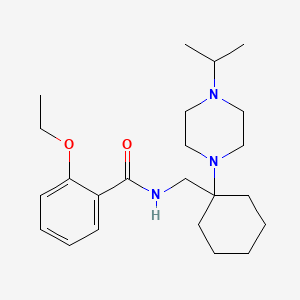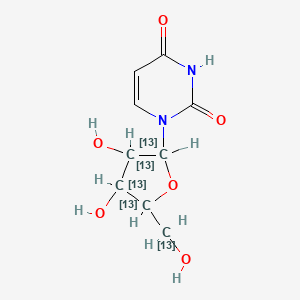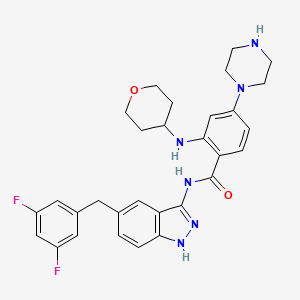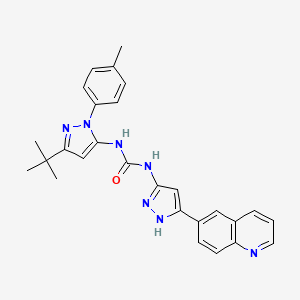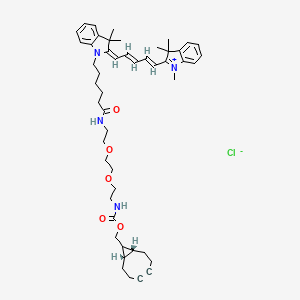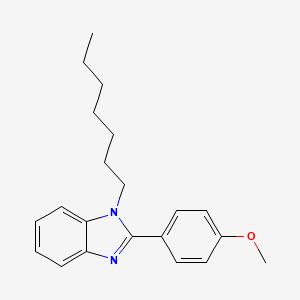
Antiproliferative agent-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-33 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its effectiveness in targeting and inhibiting the growth of various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-33 involves a multi-step process. One common method includes the reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction typically requires refluxing in ethanol with a catalyst such as acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Antiproliferative agent-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Antiproliferative agent-33 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Employed in cell biology studies to understand cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, showing promise in preclinical studies against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of Antiproliferative agent-33 involves its interaction with cellular targets that regulate cell proliferation. It is known to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and generating reactive oxygen species. This leads to the activation of apoptotic pathways and inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and have shown comparable antiproliferative activity.
Gold(I/III)-phosphine complexes: These compounds also exhibit potent antiproliferative effects and are used in similar research applications
Uniqueness
Antiproliferative agent-33 is unique due to its specific molecular structure, which allows it to effectively target and inhibit cancer cell proliferation. Its ability to induce apoptosis through mitochondrial disruption sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-heptyl-2-(4-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-3-4-5-6-9-16-23-20-11-8-7-10-19(20)22-21(23)17-12-14-18(24-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3 |
Clé InChI |
RDKXKZORWOMGER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



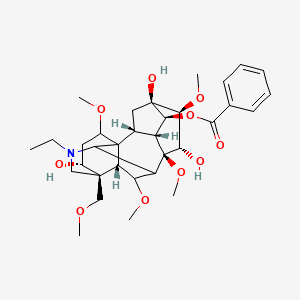
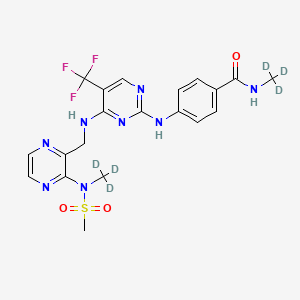
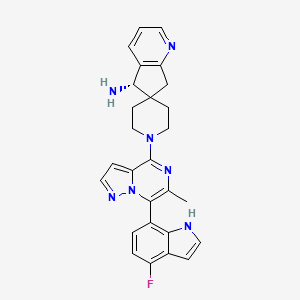
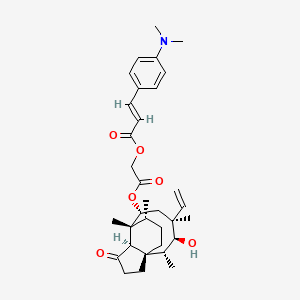
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

